REACTION_CXSMILES
|
[C:1]1([C:7]([CH:9]=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:11][C:12]1[C:13]2[C:18]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[C:25]=1[NH2:26])=[CH:17][CH:16]=[CH:15][CH:14]=2>C(O)C>[C:1]1([C:7]2[CH:9]=[N:26][C:25]3[C:12](=[C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]4=[C:19]4[CH:20]=[CH:21][CH:22]=[CH:23][C:24]4=3)[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C=O
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=CC=CC=C2C=2C=CC=CC2C1N
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 7 hours
|
Duration
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7 h
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Type
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CUSTOM
|
Details
|
to be reacted
|
Type
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CUSTOM
|
Details
|
The white power precipitated through the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
WASH
|
Details
|
The residue was washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=C3C(=C4C(=C2N=C1)C=CC=C4)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |